N-{5-ethyl-3-[(4-ethylpiperazin-1-yl)(2-methoxyphenyl)methyl]thiophen-2-yl}benzamide
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Overview
Description
N-{5-ethyl-3-[(4-ethylpiperazin-1-yl)(2-methoxyphenyl)methyl]thiophen-2-yl}benzamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a benzamide group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-ethyl-3-[(4-ethylpiperazin-1-yl)(2-methoxyphenyl)methyl]thiophen-2-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzamide group and the piperazine moiety. Common reagents used in these reactions include ethyl bromide, piperazine, and methoxybenzaldehyde. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{5-ethyl-3-[(4-ethylpiperazin-1-yl)(2-methoxyphenyl)methyl]thiophen-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{5-ethyl-3-[(4-ethylpiperazin-1-yl)(2-methoxyphenyl)methyl]thiophen-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-{5-ethyl-3-[(4-ethylpiperazin-1-yl)(2-methoxyphenyl)methyl]thiophen-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{5-ethyl-3-[(4-methylpiperazin-1-yl)(2-methoxyphenyl)methyl]thiophen-2-yl}benzamide
- N-{5-ethyl-3-[(4-ethylpiperazin-1-yl)(2-hydroxyphenyl)methyl]thiophen-2-yl}benzamide
Uniqueness
N-{5-ethyl-3-[(4-ethylpiperazin-1-yl)(2-methoxyphenyl)methyl]thiophen-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H33N3O2S |
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Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-methoxyphenyl)methyl]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C27H33N3O2S/c1-4-21-19-23(27(33-21)28-26(31)20-11-7-6-8-12-20)25(22-13-9-10-14-24(22)32-3)30-17-15-29(5-2)16-18-30/h6-14,19,25H,4-5,15-18H2,1-3H3,(H,28,31) |
InChI Key |
YWGLFTSQQASXSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=CC=C3OC)N4CCN(CC4)CC |
Origin of Product |
United States |
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